Cas no 2229646-98-2 (5-cyclopropylhex-2-en-1-ol)
5-cyclopropylhex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 5-cyclopropylhex-2-en-1-ol
- 2229646-98-2
- EN300-1731242
-
- Inchi: 1S/C9H16O/c1-8(9-5-6-9)4-2-3-7-10/h2-3,8-10H,4-7H2,1H3/b3-2+
- InChI Key: DBLISLMYLIHMCU-NSCUHMNNSA-N
- SMILES: OC/C=C/CC(C)C1CC1
Computed Properties
- Exact Mass: 140.120115130g/mol
- Monoisotopic Mass: 140.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2Ų
5-cyclopropylhex-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731242-0.05g |
5-cyclopropylhex-2-en-1-ol |
2229646-98-2 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1731242-0.1g |
5-cyclopropylhex-2-en-1-ol |
2229646-98-2 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1731242-0.25g |
5-cyclopropylhex-2-en-1-ol |
2229646-98-2 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1731242-0.5g |
5-cyclopropylhex-2-en-1-ol |
2229646-98-2 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1731242-1.0g |
5-cyclopropylhex-2-en-1-ol |
2229646-98-2 | 1g |
$1485.0 | 2023-06-04 | ||
| Enamine | EN300-1731242-2.5g |
5-cyclopropylhex-2-en-1-ol |
2229646-98-2 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1731242-5.0g |
5-cyclopropylhex-2-en-1-ol |
2229646-98-2 | 5g |
$4309.0 | 2023-06-04 | ||
| Enamine | EN300-1731242-10.0g |
5-cyclopropylhex-2-en-1-ol |
2229646-98-2 | 10g |
$6390.0 | 2023-06-04 | ||
| Enamine | EN300-1731242-1g |
5-cyclopropylhex-2-en-1-ol |
2229646-98-2 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1731242-5g |
5-cyclopropylhex-2-en-1-ol |
2229646-98-2 | 5g |
$4309.0 | 2023-09-20 |
5-cyclopropylhex-2-en-1-ol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 5-cyclopropylhex-2-en-1-ol
Introduction to 5-cyclopropylhex-2-en-1-ol (CAS No: 2229646-98-2)
5-cyclopropylhex-2-en-1-ol, identified by the chemical identifier CAS No: 2229646-98-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclopropyl substituent and an allylic alcohol functional group, has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development. The presence of both a cyclopropyl ring and a double bond provides a versatile framework for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 5-cyclopropylhex-2-en-1-ol consists of a six-carbon chain with a cyclopropyl group attached to the fifth carbon and a hydroxyl group on the first carbon, forming an allylic alcohol. This configuration imparts specific electronic and steric properties to the molecule, which can influence its reactivity and interactions with biological targets. The cyclopropyl ring, known for its strain and rigidity, can introduce conformational constraints that may affect the molecule's binding affinity and pharmacokinetic properties. Meanwhile, the allylic alcohol functionality offers opportunities for further functionalization through oxidation, reduction, or substitution reactions.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring cyclopropyl groups. The strained three-membered ring of cyclopropane is known to enhance metabolic stability and bioavailability, making such compounds attractive candidates for drug discovery. 5-cyclopropylhex-2-en-1-ol represents an early stage derivative that could serve as a building block for more sophisticated pharmacophores. Researchers have been investigating how the substitution pattern on the cyclopropyl ring influences its biological activity, with studies suggesting that these modifications can significantly alter receptor binding profiles.
One of the key areas where 5-cyclopropylhex-2-en-1-ol shows promise is in the synthesis of bioactive molecules. The allylic alcohol moiety allows for easy incorporation into larger molecular frameworks through various coupling reactions, such as Suzuki-Miyaura cross-coupling or Diels-Alder reactions. These transformations enable the construction of complex heterocyclic systems that are prevalent in many drug candidates. For instance, researchers have explored using 5-cyclopropylhex-2-en-1-ol as a precursor to develop novel antiviral agents by introducing additional functional groups that enhance interactions with viral enzymes or receptors.
The compound's unique structure also makes it an interesting subject for computational chemistry studies. Molecular modeling techniques have been employed to predict how 5-cyclopropylhex-2-en-1-ol might interact with biological targets such as enzymes or receptors. These simulations can provide insights into binding affinities, orientation preferences, and potential side effects before experimental validation is conducted. Such computational approaches are increasingly integral to modern drug discovery pipelines, allowing researchers to screen large libraries of compounds efficiently.
Furthermore, the synthesis of 5-cyclopropylhex-2-en-1-ol itself presents an opportunity for methodological innovation in organic chemistry. The development of efficient synthetic routes not only facilitates access to this compound but also contributes to the broader toolkit available for constructing complex molecules. Recent advances in catalytic methods have enabled more streamlined syntheses of cyclopropane-containing compounds, reducing reliance on traditional multi-step approaches that may involve harsh conditions or generate significant waste.
In academic research circles, 5-cyclopropylhex-2-en-1-ol has been used as a model compound to study reaction mechanisms and develop new synthetic strategies. Its reactivity as an allylic alcohol allows it to participate in a variety of transformations that are otherwise difficult to achieve with saturated or aromatic counterparts. This versatility has made it a useful scaffold for exploring novel synthetic pathways, particularly those involving transition metal catalysis or photochemical activation.
The pharmaceutical industry has also taken note of the potential applications of 5-cyclopropylhex-2-en-1-ol. Companies specializing in medicinal chemistry have incorporated this compound into their libraries as a starting point for hit identification programs. By systematically modifying its structure, researchers aim to discover molecules with improved pharmacological profiles—enhanced potency, selectivity, and reduced toxicity. The cyclopropyl group's ability to modulate physicochemical properties such as lipophilicity and solubility makes it particularly valuable in this context.
As our understanding of molecular interactions continues to evolve, so too does our appreciation for simple yet versatile building blocks like 5-cyclopropylhex-2-en-1-ol. The integration of interdisciplinary approaches—combining organic synthesis with computational modeling and pharmacological screening—has opened new avenues for drug discovery that were not previously feasible. This compound exemplifies how fundamental chemical principles can lead to innovative solutions in medicine and biotechnology.
In conclusion,5-cyclopropylhex-2-en-1-ol (CAS No: 2229646–98–2) represents a promising candidate for further exploration in both academic research and industrial applications. Its unique structural features offer opportunities for synthetic innovation while its biological relevance underscores its potential as a precursor to novel therapeutic agents. As research progresses, 5-cyclopropy hex - 2 - en - 1 - ol will likely continue to play an important role in advancing our understanding of molecular interactions and developing next-generation pharmaceuticals.
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